molecular formula C15H11N3 B073702 2,6-dipyridin-2-ylpyridine CAS No. 1148-79-4

2,6-dipyridin-2-ylpyridine

Cat. No. B073702
Key on ui cas rn: 1148-79-4
M. Wt: 233.27 g/mol
InChI Key: DRGAZIDRYFYHIJ-UHFFFAOYSA-N
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Patent
US06774082B2

Procedure details

A 0.9 g amount of hydroxymethyl terpyridine tetramer was dissolved in 20 ml of dioxane. Under Argon, 0.12 g of NaH were added and stirred for 15 minutes at room temperature. After adding 0.40 g of epoxide modified silica gel, the temperature was raised to 90° C. for 72 hours. Upon cooling, the mixture was filtered and the silica was washed with a large amount of CH3OH. The product was dried in a vacuum oven at 50° C. for 8 hours. The reaction is shown schematically below:
Name
hydroxymethyl terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC[C:3]1[C:4]([C:9]2[C:14](C3C=CC=CN=3)=[CH:13][CH:12]=[CH:11][N:10]=2)=[N:5][CH:6]=[CH:7][CH:8]=1.[H-].[Na+]>O1CCOCC1>[CH:8]1[CH:3]=[CH:4][N:5]=[C:6]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([C:4]3[CH:3]=[CH:8][CH:7]=[CH:6][N:5]=3)[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
hydroxymethyl terpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C(=NC=CC1)C1=NC=CC=C1C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
epoxide
Quantity
0.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 90° C. for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the silica was washed with a large amount of CH3OH
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum oven at 50° C. for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C=1C=CN=C(C1)C=2C=CC=C(N2)C=3C=CC=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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